molecular formula C8H13N3O4 B12851696 (R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate

(R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate

Cat. No.: B12851696
M. Wt: 215.21 g/mol
InChI Key: PSWSDQRXCOJSFC-OGFXRTJISA-N
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Description

®-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate typically involves the formation of the imidazole ring through various synthetic routes. One common method is the Mannich base technique, which uses a Cu(II) catalyst. This method has been found to be more effective than other methods . The reaction conditions often involve the use of solvents like water or other polar solvents, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: ®-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole ring’s amphoteric nature allows it to participate in both acidic and basic reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve mild temperatures and neutral to slightly acidic or basic pH levels.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can lead to the formation of imidazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

Chemistry: In chemistry, ®-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Biology: In biology, this compound is studied for its role in various biochemical processes. The imidazole ring is a common motif in many biologically active molecules, including histidine and histamine, which are crucial for various physiological functions .

Medicine: In medicine, ®-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate is explored for its potential therapeutic applications. Imidazole-containing compounds have shown promise in treating various conditions, including infections, inflammation, and cancer .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of ®-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazole derivatives like clemizole, etonitazene, and enviroxime. These compounds share the imidazole ring structure but differ in their functional groups and overall molecular architecture .

Uniqueness: What sets ®-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate

InChI

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2/t7-;/m1./s1

InChI Key

PSWSDQRXCOJSFC-OGFXRTJISA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CN=CN1)C(=O)O.O

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O.O

Origin of Product

United States

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